(4-Formylphenyl)methanesulfonyl chloride

Vue d'ensemble

Description

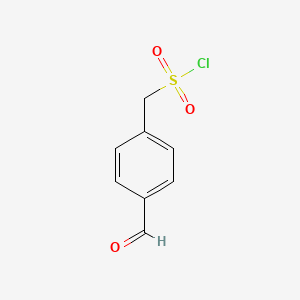

(4-Formylphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C8H7ClO3S. It is an analogue of 4-Hydroxybenzenemethanesulfonyl chloride and a derivative of 4-Hydroxybenzyl alcohol. This compound is used as a reagent in various chemical syntheses, including the synthesis of conjugates used in medical treatments such as acute myeloid leukemia .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (4-Formylphenyl)methanesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 4-formylphenylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the sulfonyl chloride group .

Industrial Production Methods: Industrial production of this compound often involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. This method is efficient and scalable, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: (4-Formylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Oxidation: It can participate in oxidation reactions catalyzed by polyphenol oxidase.

Substitution: It reacts with alcohols to form methanesulfonates, which are intermediates in substitution reactions.

Common Reagents and Conditions:

Oxidation: Polyphenol oxidase is commonly used as a catalyst.

Substitution: Alcohols and non-nucleophilic bases are used in the formation of methanesulfonates.

Major Products:

Oxidation: The major products are oxidized phenols.

Substitution: The major products are methanesulfonates, which can be further used in various chemical reactions.

Applications De Recherche Scientifique

Synthesis of Pharmaceuticals

One of the primary applications of (4-Formylphenyl)methanesulfonyl chloride is in the synthesis of pharmaceutical compounds. This compound acts as an intermediate in the formation of sulfonamides and other biologically active molecules.

Case Study: Inhibitors of Cytosolic Phospholipase A2

A notable application involves the development of inhibitors for cytosolic phospholipase A2 (cPLA2). Researchers utilized this compound to introduce various nitrogen nucleophiles, leading to sulfonamide derivatives with significantly lower lipophilicity compared to previous compounds. This modification resulted in enhanced pharmacokinetic properties while maintaining in vitro potency .

Development of Agrochemicals

In agrochemical research, this compound is employed in the synthesis of herbicides and pesticides. The sulfonyl group enhances the biological activity of these compounds, making them more effective in crop protection.

Data Table: Agrochemical Applications

| Application Type | Compound Example | Biological Activity |

|---|---|---|

| Herbicide | Sulfonamide Derivative A | Enhanced weed control |

| Pesticide | Sulfonamide Derivative B | Increased pest resistance |

Chemical Biology Research

The compound is also utilized in chemical biology for the modification of proteins and peptides. By introducing sulfonamide groups, researchers can study biological pathways and develop new therapeutic strategies.

Case Study: Protein Modification

In a study focusing on protein engineering, this compound was used to modify specific amino acids within proteins, allowing for the investigation of enzyme activity and stability under various conditions. This approach has implications for drug design and development .

Production of Fine Chemicals

This compound plays a crucial role in the production of fine chemicals, which are essential for various industrial applications including dyes, fragrances, and specialty chemicals.

Data Table: Fine Chemical Production

| Chemical Type | Example Compound | Industrial Use |

|---|---|---|

| Dye | Sulfonated Dye A | Textile industry |

| Fragrance | Sulfonated Fragrance B | Perfume manufacturing |

Analytical Chemistry

In analytical chemistry, this compound is utilized for detecting and quantifying specific analytes. Its reactivity allows for the development of reliable methods for quality control and analysis in various fields.

Case Study: Method Development

Researchers have developed analytical methods using this compound to improve the detection limits for certain pharmaceuticals in complex matrices. These methods have been validated and are now used in quality assurance laboratories .

Mécanisme D'action

The mechanism of action of (4-Formylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. It functions as a source of the “CH3SO2+” synthon, which can react with nucleophiles such as alcohols and amines. This reactivity allows it to participate in various chemical reactions, forming stable products such as methanesulfonates .

Comparaison Avec Des Composés Similaires

4-Hydroxybenzenemethanesulfonyl Chloride: An analogue used in similar chemical reactions.

4-Hydroxybenzyl Alcohol: A derivative used in the synthesis of (4-Formylphenyl)methanesulfonyl chloride.

Uniqueness: this compound is unique due to its specific reactivity and applications in the synthesis of medical conjugates. Its ability to participate in oxidation and substitution reactions makes it a versatile reagent in both research and industrial settings .

Activité Biologique

(4-Formylphenyl)methanesulfonyl chloride is a compound with significant potential in various fields, particularly in organic synthesis and medicinal chemistry. This article delves into its biological activity, synthesis methods, and applications, supported by relevant case studies and research findings.

- IUPAC Name : this compound

- Molecular Formula : C₈H₇ClO₃S

- Molecular Weight : 218.66 g/mol

- CAS Number : 1196151-28-6

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-formylphenylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine. This reaction is generally performed under mild conditions, allowing for efficient formation of the sulfonyl chloride group.

Another industrial method includes the chlorination of methanesulfonic acid using thionyl chloride or phosgene, which is suitable for large-scale production .

The compound functions primarily as an electrophile, capable of reacting with nucleophiles such as alcohols and amines. This reactivity is attributed to the generation of the “CH₃SO₂⁺” synthon, facilitating the formation of methanesulfonates which serve as intermediates in various chemical reactions .

Anticancer Activity

Recent studies have highlighted the role of this compound in synthesizing conjugates that exhibit anticancer properties, particularly against acute myeloid leukemia (AML). The compound's ability to form stable adducts with biologically relevant targets enhances its therapeutic potential.

Enzymatic Reactions

The compound has been shown to participate in oxidation reactions catalyzed by polyphenol oxidase, suggesting its utility in biochemical assays and studies involving enzyme interactions.

Case Studies

- Synthesis of Anticancer Conjugates : Research demonstrated that this compound could be effectively used to synthesize novel conjugates that inhibit cancer cell proliferation. These conjugates showed promising results in vitro against AML cell lines, indicating potential for further development into therapeutic agents.

- Enzyme Interaction Studies : In a study focused on enzyme kinetics, this compound was utilized to investigate its effects on polyphenol oxidase activity. The results indicated that the compound could modulate enzyme activity, providing insights into its role as a biochemical tool.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | Applications |

|---|---|---|---|

| This compound | Sulfonamide derivative | Anticancer properties | Synthesis of drug conjugates |

| Methanesulfonic acid | Simple sulfonic acid | Moderate biological activity | Industrial applications |

| 4-Nitrophenylmethanesulfonyl chloride | Nitro-substituted sulfonamide | Limited biological activity | Chemical synthesis |

Safety and Toxicity

Safety data indicate that this compound can cause severe irritations upon contact with skin and eyes. Inhalation may lead to respiratory issues, emphasizing the need for appropriate safety measures when handling this compound .

Propriétés

IUPAC Name |

(4-formylphenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3S/c9-13(11,12)6-8-3-1-7(5-10)2-4-8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYACRWBDYWSGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801281255 | |

| Record name | 4-Formylbenzenemethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801281255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196151-28-6 | |

| Record name | 4-Formylbenzenemethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196151-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Formylbenzenemethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801281255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.